molecular formula C25H32N2O7S2 B2534161 Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 391867-49-5

Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2534161
CAS RN: 391867-49-5
M. Wt: 536.66
InChI Key: QVWJEGXAIFLYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an amide group (a carbonyl group attached to a nitrogen atom), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, usually carbon). The molecule also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and ring structures. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of polar groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing similar functional groups can have a range of safety profiles, from relatively safe to handle to potentially hazardous .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it’s being studied for potential use as a pharmaceutical, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

diethyl 5-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O7S2/c1-6-33-24(29)20-17(5)21(25(30)34-7-2)35-23(20)26-22(28)18-8-10-19(11-9-18)36(31,32)27-13-15(3)12-16(4)14-27/h8-11,15-16H,6-7,12-14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJEGXAIFLYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.